tert-butyl N-{2-[2-(fluorosulfonyl)phenyl]ethyl}carbamate
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Overview
Description
tert-Butyl N-{2-[2-(fluorosulfonyl)phenyl]ethyl}carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions . This particular compound features a tert-butyl group, a fluorosulfonyl group, and a phenyl group, making it a versatile intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-{2-[2-(fluorosulfonyl)phenyl]ethyl}carbamate can be achieved through several methods. One common approach involves the reaction of tert-butyl carbamate with 2-[2-(fluorosulfonyl)phenyl]ethylamine under appropriate conditions. The reaction typically requires a base such as cesium carbonate and a catalyst like tetrabutylammonium iodide (TBAI) to facilitate the coupling . The reaction is carried out under mild conditions, avoiding the need for harsh reagents and high temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification process may involve techniques such as crystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-{2-[2-(fluorosulfonyl)phenyl]ethyl}carbamate undergoes various chemical reactions, including:
Oxidation: The fluorosulfonyl group can be oxidized to form sulfonic acids or sulfonates.
Reduction: The carbamate group can be reduced to form amines.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Sulfonic acids or sulfonates.
Reduction: Amines.
Substitution: Brominated or nitrated phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl N-{2-[2-(fluorosulfonyl)phenyl]ethyl}carbamate is used as an intermediate in the synthesis of more complex molecules. Its stability and reactivity make it a valuable building block in organic synthesis.
Biology
In biological research, this compound can be used to study enzyme-catalyzed reactions involving carbamates. It serves as a model substrate to investigate the mechanisms of enzyme inhibition and catalysis.
Medicine
In medicinal chemistry, this compound is explored for its potential as a prodrug. Prodrugs are inactive compounds that can be metabolized in the body to release active drugs. The carbamate group can be hydrolyzed to release the active amine, which may have therapeutic effects.
Industry
In the industrial sector, this compound is used in the production of polymers and coatings. Its reactivity allows it to be incorporated into various polymer matrices, enhancing the properties of the final product.
Mechanism of Action
The mechanism of action of tert-butyl N-{2-[2-(fluorosulfonyl)phenyl]ethyl}carbamate involves the hydrolysis of the carbamate group to release the active amine. This hydrolysis can be catalyzed by enzymes such as esterases or amidases. The released amine can then interact with molecular targets, such as receptors or enzymes, to exert its effects. The fluorosulfonyl group may also participate in interactions with biological molecules, contributing to the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl N-[2-(fluorosulfonyl)ethyl]-N-methylcarbamate: Similar structure but with a methyl group instead of a phenyl group.
tert-Butyl N-(2-aminophenyl)carbamate: Contains an amino group instead of a fluorosulfonyl group.
tert-Butyl (2-(2-aminoethoxy)ethyl)carbamate: Features an aminoethoxy group instead of a phenyl group.
Uniqueness
tert-Butyl N-{2-[2-(fluorosulfonyl)phenyl]ethyl}carbamate is unique due to the presence of both the fluorosulfonyl and phenyl groups. This combination imparts distinct reactivity and stability, making it a valuable intermediate in various chemical and biological applications.
Properties
CAS No. |
2866307-60-8 |
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Molecular Formula |
C13H18FNO4S |
Molecular Weight |
303.35 g/mol |
IUPAC Name |
tert-butyl N-[2-(2-fluorosulfonylphenyl)ethyl]carbamate |
InChI |
InChI=1S/C13H18FNO4S/c1-13(2,3)19-12(16)15-9-8-10-6-4-5-7-11(10)20(14,17)18/h4-7H,8-9H2,1-3H3,(H,15,16) |
InChI Key |
HZDAIMKTEUSAKT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1=CC=CC=C1S(=O)(=O)F |
Origin of Product |
United States |
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